1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline, also known as DPIQ, is a synthetic compound that belongs to the isoquinoline family. It is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. DPIQ has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
Mécanisme D'action
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to this receptor. This results in a decrease in dopamine signaling, which can have therapeutic effects in the treatment of neuropsychiatric disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the brain, which can have therapeutic effects in the treatment of addiction and schizophrenia. 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one limitation of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders. Another area of interest is the development of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline derivatives with improved solubility and pharmacokinetic properties. Finally, more research is needed to determine the potential anticancer effects of 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline and its derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is believed to be involved in the regulation of reward and motivation. 1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline has been found to have potential therapeutic effects in the treatment of addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-7-propan-2-ylisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)17-6-5-16-7-8-21-20(19(16)12-17)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVRGHLEWXQWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=C(C=C3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-7-isopropylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.